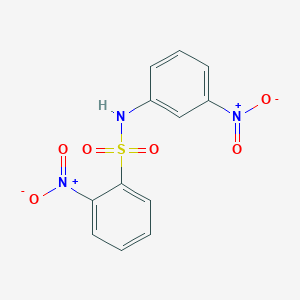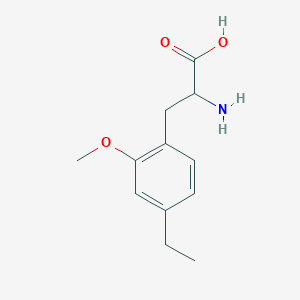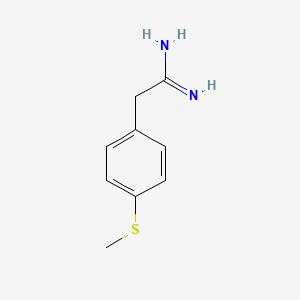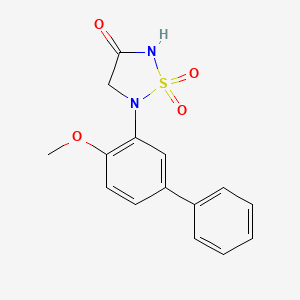
Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine
Overview
Description
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” is a chemical compound with the molecular formula C11H11NOS and a molecular weight of 205.275 . It is also known by several synonyms, including “4-methyl-2-phenyl-1,3-thiazol-5-yl methanol”, “4-methyl-2-phenylthiazol-5-yl methanol”, and “4-methyl-2-phenyl-thiazol-5-yl-methanol” among others .
Synthesis Analysis
A novel series of thiazole-based heterocycles was synthesized using 1,3-dipolar cycloaddition reactions in the presence of chitosan-grafted-poly (vinylpyridine) as an eco-friendly biopolymeric basic catalyst . The molecular structure of the synthesized compounds was illustrated by spectroscopic and elemental analysis .Molecular Structure Analysis
The molecular structure of “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” can be represented by the SMILES notation:CC1=C (SC (=N1)C2=CC=CC=C2)CO . Chemical Reactions Analysis
The synthesis of thiazole-based heterocycles involved 1,3-dipolar cycloaddition reactions . More specific reaction mechanisms or chemical reactions involving “(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” are not available in the retrieved data.Physical And Chemical Properties Analysis
“(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol” has a molecular weight of 205.275 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
1. Noncovalent Interactions in Hybrid Derivatives
The study by El-Emam et al. (2020) explores noncovalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound related to Ethyl-(2-phenyl-thiazol-5-ylmethyl)-amine. This research contributes to understanding the nature of intra- and intermolecular interactions in such compounds, with implications for materials science and molecular engineering (El-Emam et al., 2020).
2. Antimicrobial Applications
Wardkhan et al. (2008) investigated the antimicrobial activities of thiazole derivatives, which include structures similar to this compound. This research highlights the potential of these compounds in developing new antimicrobial agents, especially against bacterial and fungal pathogens (Wardkhan et al., 2008).
3. Molluscicidal Properties
El-bayouki and Basyouni (1988) focused on thiazolo[5,4-d]pyrimidines with molluscicidal properties, an area of research relevant to this compound. This study contributes to the field of pest control, particularly in combating schistosomiasis (El-bayouki & Basyouni, 1988).
4. Antibacterial and Antifungal Activities
Patel and Patel (2017) synthesized derivatives of this compound and tested them for antibacterial and antifungal activities. This research is significant for its potential applications in treating infections caused by various microbial strains (Patel & Patel, 2017).
5. Synthesis and Characterization for Pharmaceutical Research
Idhayadhulla et al. (2010) conducted a study on the synthesis and characterization of a compound structurally related to this compound. This research provides insights into the methodologies for synthesizing and analyzing similar compounds, crucial for pharmaceutical development (Idhayadhulla et al., 2010).
6. Glucosidase Inhibition Studies
A study by Babar et al. (2017) delves into the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their potential as glucosidase inhibitors. This research highlights the therapeutic potential of these compounds in treating diseases like diabetes (Babar et al., 2017).
Future Directions
properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTWANRJXKVKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)



